

Application of Azaspiro[5.5]undecane in PROTAC Development: Application Notes and Protocols

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Compound of Interest

Compound Name: *PIP-C-3-Azaspiro[5.5]undecane-boc*
Cat. No.: *B15544113*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of the azaspiro[5.5]undecane scaffold in the development of Proteolysis Targeting Chimeras (PROTACs). This emerging class of therapeutic agents offers the potential to target and degrade previously "undruggable" proteins by hijacking the cell's natural protein disposal machinery. The azaspiro[5.5]undecane moiety has been successfully incorporated as a linker component in novel PROTACs, contributing to their efficacy and structural diversity.

Introduction to Azaspiro[5.5]undecane in PROTACs

PROTACs are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two. The linker plays a crucial role in optimizing the spatial orientation of the POI and the E3 ligase to facilitate the formation of a productive ternary complex, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The azaspiro[5.5]undecane scaffold has emerged as a valuable building block for PROTAC linkers. Its rigid, three-dimensional structure can help to control the conformation of the PROTAC molecule, potentially leading to improved ternary complex formation and enhanced degradation efficiency. Furthermore, the synthetic tractability of the azaspiro[5.5]undecane core allows for the introduction of various exit vectors, enabling the facile connection to both the warhead and the E3 ligase ligand.

This document will focus on two primary applications of the azaspiro scaffold in PROTAC development:

- As a Linker: Featuring PROTACs targeting Son of Sevenless 1 (SOS1), a key activator of the RAS signaling pathway.
- As part of the Warhead: Highlighting PROTACs targeting Bruton's Tyrosine Kinase (BTK), a critical enzyme in B-cell signaling.

Data Presentation: Quantitative Analysis of Azaspiro-Containing PROTACs

The following tables summarize the in vitro efficacy of representative PROTACs incorporating the azaspiro[5.5]undecane scaffold as a linker or azaspirooxindolinone as a warhead.

Table 1: Degradation (DC50) and Inhibitory (IC50) Activities of Azaspiro[5.5]undecane-Linked SOS1 PROTACs

PROTAC Name	Target	Cell Line	DC50 (nM)	IC50 (nM)	E3 Ligase Ligand
PROTAC SOS1 degrader-10 (HY-161654)	SOS1	SW620 (Colorectal Cancer)	2.23	36.7	CRBN
A549 (Lung Cancer)	1.85	52.2			
DLD-1 (Colorectal Cancer)	7.53	107			
PROTAC SOS1 degrader-8 (HY-161634)	SOS1	Various Cancer Models	Data not available	Data not available	CRBN

Note: While specific DC50 and IC50 values for PROTAC SOS1 degrader-8 are not publicly available, it has been reported to exhibit potent anti-tumor activity in SOS1-dependent models.

Table 2: Inhibitory (IC50) Activities of Azaspirooxindolinone-Based BTK PROTACs

PROTAC Name	Target	Cell Line	IC50 (µM)	E3 Ligase Ligand
PROTAC 7	BTK/ITK	BTK/ITK-positive cancer cell lines	< 10	Pomalidomide
PROTAC 14	BTK/ITK	BTK/ITK-positive cancer cell lines	< 10	Pomalidomide
PROTAC 25	BTK/ITK	BTK/ITK-positive cancer cell lines	< 10	Pomalidomide

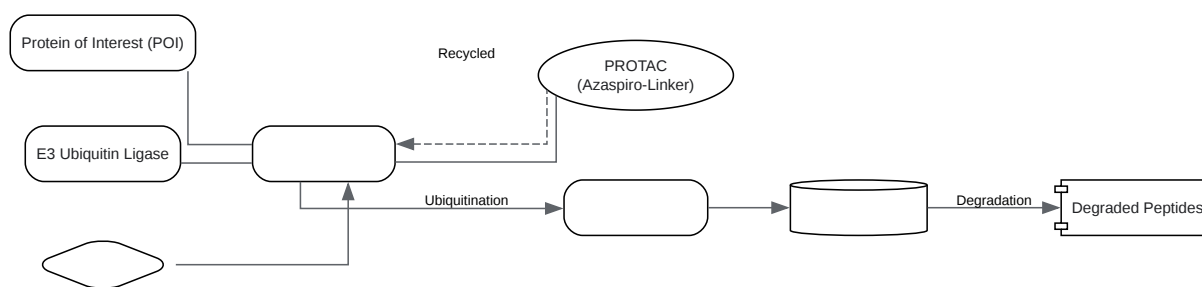
Note: These azaspirooxindolinone-based PROTACs demonstrated high cytotoxicity against cancer cell lines expressing BTK and ITK. PROTAC 25 was particularly effective in inducing

BTK degradation.[1][2][3]

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

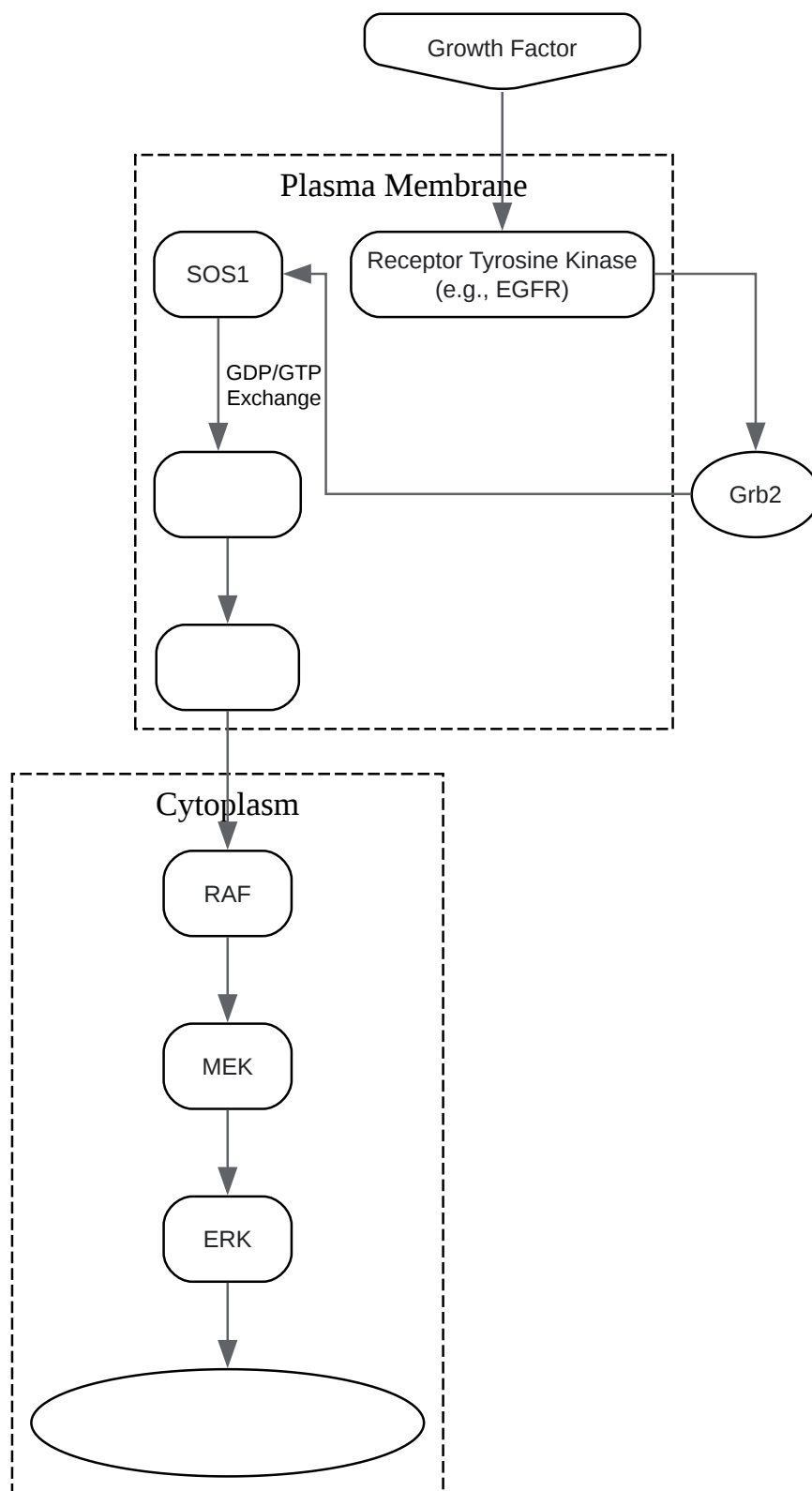


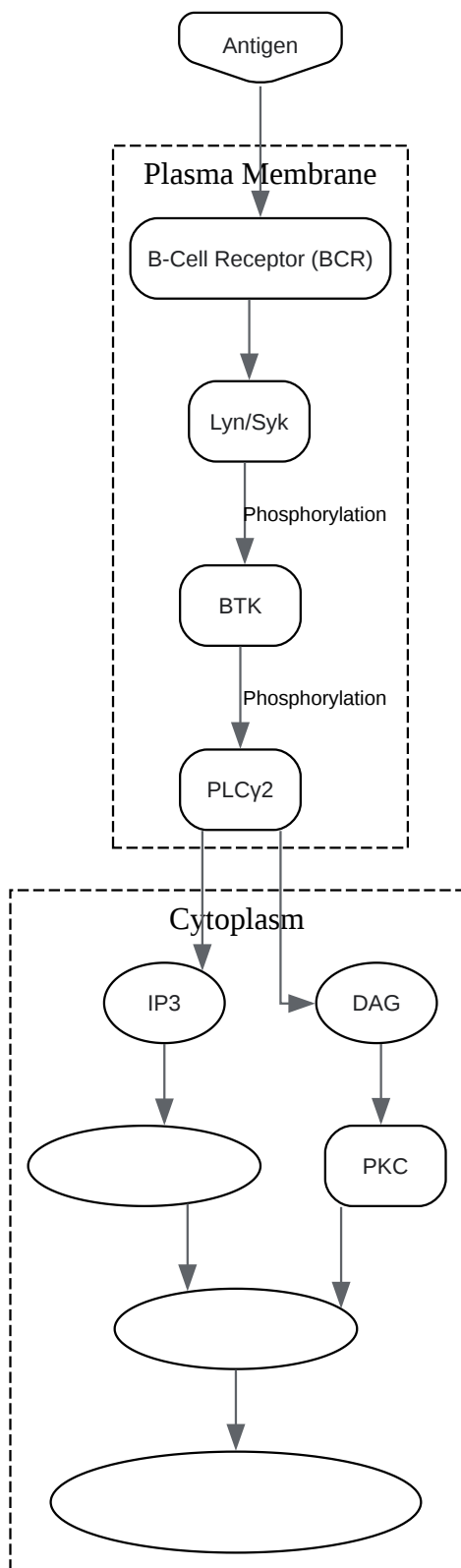
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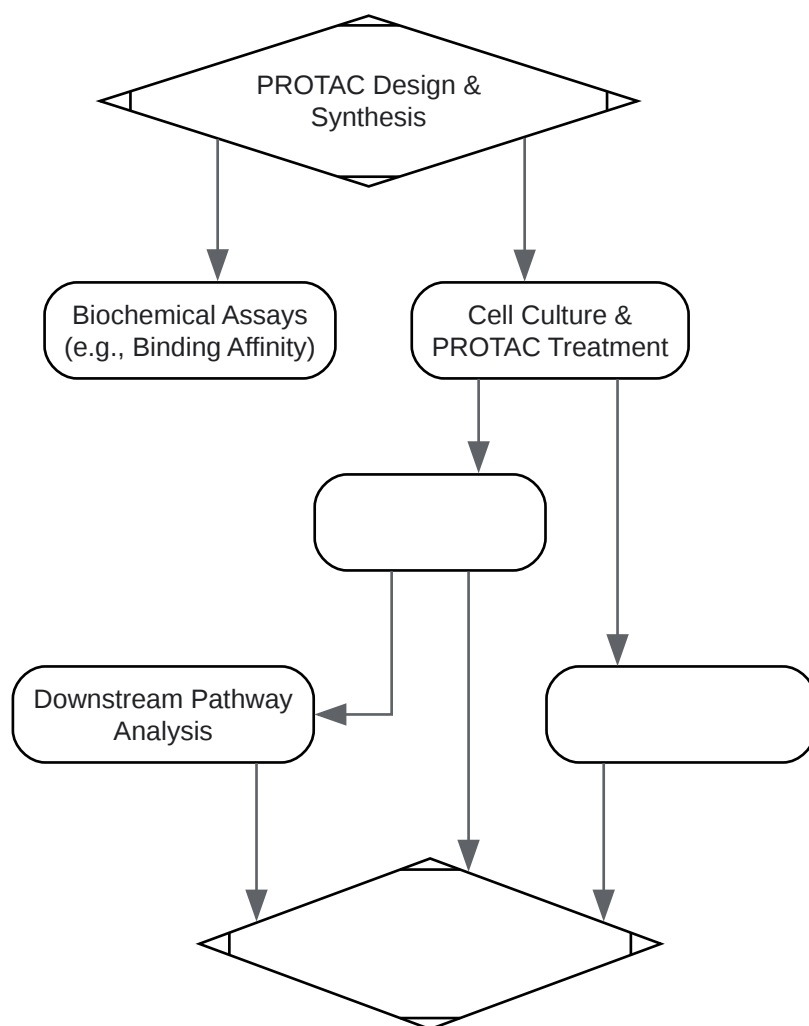
Figure 1: General mechanism of PROTAC-mediated protein degradation.

SOS1 Signaling Pathway

SOS1 is a guanine nucleotide exchange factor (GEF) that activates RAS proteins by promoting the exchange of GDP for GTP. Activated RAS then triggers downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) pathway, which are critical for cell proliferation, differentiation, and survival. Dysregulation of the RAS pathway is a hallmark of many cancers.







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